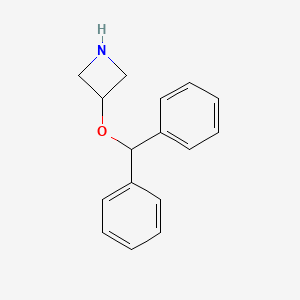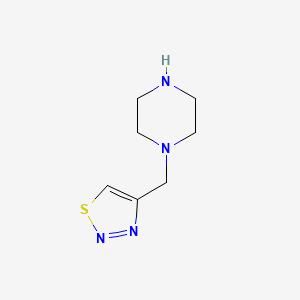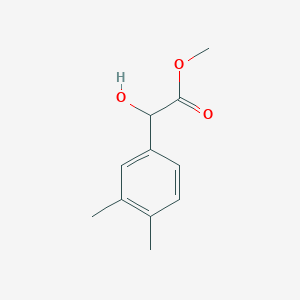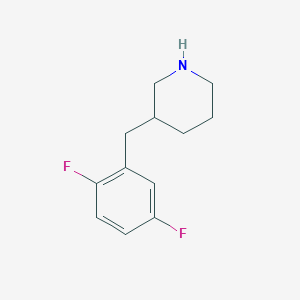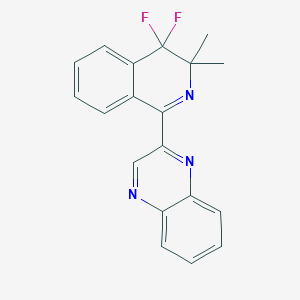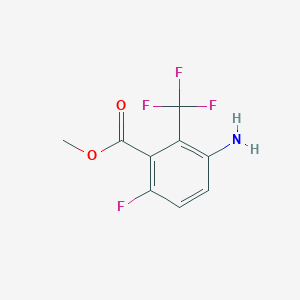
4-Methyloxane-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloxane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is known for its high reactivity and efficiency . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, which allows for the in situ preparation of sulfonyl chlorides from thiols .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Oxidizing Agents: Hydrogen peroxide (H2O2), thionyl chloride (SOCl2), and N-chlorosuccinimide (NCS)
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-Methyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyloxane-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can exhibit various biological activities. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antibacterial and other pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxane-4-sulfonyl chloride: A closely related compound with similar reactivity and applications.
4-Acetamidobenzenesulfonyl chloride: Another sulfonyl chloride derivative used in the synthesis of sulfonamides.
Uniqueness
4-Methyloxane-4-sulfonyl chloride is unique due to its specific structure, which allows for the formation of a variety of sulfonyl derivatives with diverse applications in chemistry, biology, medicine, and industry. Its reactivity and versatility make it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C6H11ClO3S |
|---|---|
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
4-methyloxane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(11(7,8)9)2-4-10-5-3-6/h2-5H2,1H3 |
Clé InChI |
TYNZRVSELWWSIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


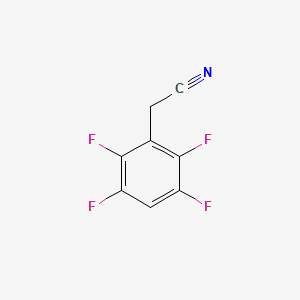

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
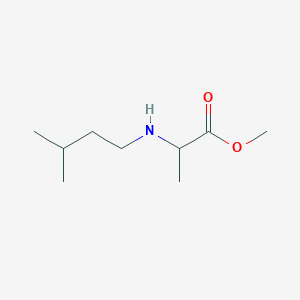

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
